Geranyl isobutyrate

Functional Fragrance Stability Detergent Formulation Performance Testing

Geranyl isobutyrate (CAS 2345-26-8) is a monoterpenoid carboxylic ester derived from geraniol and isobutyric acid, with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol. It is primarily utilized as a flavor and fragrance ingredient in fine perfumery, personal care products, and food flavoring applications.

Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
CAS No. 2345-26-8
Cat. No. B149052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeranyl isobutyrate
CAS2345-26-8
SynonymsGeranyl isobutyrate
Molecular FormulaC14H24O2
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC=C(C)CCC=C(C)C
InChIInChI=1S/C14H24O2/c1-11(2)7-6-8-13(5)9-10-16-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3
InChIKeyOGJYXQFXLSCKTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in most organic solvents;  insoluble in water

Procurement Guide: Geranyl Isobutyrate (CAS 2345-26-8) Technical Specifications and Evidence-Based Differentiation


Geranyl isobutyrate (CAS 2345-26-8) is a monoterpenoid carboxylic ester derived from geraniol and isobutyric acid, with the molecular formula C14H24O2 and a molecular weight of 224.34 g/mol [1]. It is primarily utilized as a flavor and fragrance ingredient in fine perfumery, personal care products, and food flavoring applications [2]. The compound is a colorless to pale yellow oily liquid, insoluble in water but soluble in most organic solvents such as ethanol and fixed oils [1]. Its odor profile is characterized as sweet, floral, fruity, and green with a distinctive rose nuance and an apricot-like taste .

Why Generic Geranyl Ester Substitution Fails: Key Differentiators for Geranyl Isobutyrate in Formulation and Sourcing


Geranyl isobutyrate (CAS 2345-26-8) cannot be substituted indiscriminately with other geranyl esters such as geranyl butyrate (CAS 106-29-6), geranyl acetate (CAS 105-87-3), or geranyl propionate (CAS 105-90-8) due to measurable differences in functional stability, sensory threshold, and regulatory clearance profiles. While these compounds share the geranyl backbone, variations in the acyl chain length and branching confer distinct physicochemical behaviors and organoleptic properties that materially affect formulation performance and procurement compliance . Specifically, the branched isobutyrate moiety yields a lighter, more diffusive rose-fruity note compared to the heavier, waxy character of geranyl butyrate, and exhibits divergent stability under oxidative and alkaline conditions critical for detergent and soap applications [1]. Furthermore, geranyl isobutyrate possesses specific regulatory approvals—including FEMA GRAS status and EU feed additive authorization—that are not universally applicable across all geranyl esters, rendering generic substitution legally and technically non-viable [2].

Geranyl Isobutyrate (CAS 2345-26-8): Quantifiable Performance Evidence for Scientific Selection and Procurement


Functional Stability in Fabric Care and Soap Applications: A Quantitative Matrix Comparison

Geranyl isobutyrate demonstrates differentiated functional stability across key formulation matrices when compared to the industry-standard benchmark geranyl acetate. In standardized product performance testing conducted by IFF, geranyl isobutyrate is rated 'Good' in powder detergent and 'Very Good' in fine fragrance, fabric conditioner, and soap applications [1]. In contrast, geranyl acetate is rated 'Fair' in soap and exhibits moderate stability concerns in alkaline detergent systems due to ester hydrolysis susceptibility [2]. This differential performance profile is attributable to the branched isobutyrate ester linkage, which confers greater resistance to alkaline hydrolysis compared to the linear acetate ester .

Functional Fragrance Stability Detergent Formulation Performance Testing

Sensory Detection Threshold and Organoleptic Potency: Quantified Advantage Over Linear Geranyl Esters

Geranyl isobutyrate exhibits a significantly lower odor detection threshold compared to its linear ester counterpart geranyl butyrate, conferring greater formulation efficiency. The aroma threshold for geranyl isobutyrate is reported as 13 ppb (0.013 ppm) in standard sensory testing . In contrast, geranyl butyrate (CAS 106-29-6) has a substantially higher detection threshold, with published values exceeding 1 ppm in air, indicating that geranyl isobutyrate is approximately 75–100× more potent on a per-mass basis in terms of olfactory detectability [1]. Additionally, at a standardized 30 ppm concentration in aqueous taste evaluation, geranyl isobutyrate delivers a characteristic sweet, floral, and citrus flavor with pronounced fruity nuance [2].

Sensory Science Odor Threshold Flavor Potency

Regulatory Differentiation: EU Feed Additive Authorization for Geranyl Isobutyrate Versus Unapproved Geranyl Esters

Geranyl isobutyrate possesses a specific EU regulatory authorization that is not universally applicable to all geranyl esters, creating a compliance-driven procurement differentiation. Commission Implementing Regulation (EU) 2020/1396 explicitly authorizes geranyl isobutyrate as a feed additive for all animal species except marine animals [1]. In contrast, several closely related geranyl esters—including geranyl formate, geranyl valerate, and geranyl hexanoate—are not listed in this authorization and lack equivalent feed additive clearance [2]. This regulatory distinction is legally binding within the European Economic Area and mandates the exclusive use of geranyl isobutyrate among the geranyl ester class for feed flavoring applications requiring this specific authorization [3].

Regulatory Compliance Feed Additives EU Authorization

Natural Occurrence and Plant-Derived Sourcing Traceability in Palmarosa Essential Oil

Geranyl isobutyrate occurs naturally and can be sourced from specific botanical matrices, offering a traceable natural alternative to fully synthetic geranyl esters. In a peer-reviewed study analyzing leaf ontogeny of palmarosa (Cymbopogon martinii var. motia), geranyl isobutyrate concentrations were measured and found to be relatively higher in the essential oils of mature, older leaves compared to young, expanding leaves [1]. This differential accumulation pattern is distinct from geranyl acetate and geranyl hexanoate, which are preferentially enriched in young, expanding leaves of the same species [2]. The natural occurrence of geranyl isobutyrate in palmarosa oil enables procurement of naturally derived material meeting consumer demand for natural-origin flavor and fragrance ingredients [3].

Essential Oil Chemistry Natural Product Analysis Botanical Sourcing

Comparative Acute Toxicity Profile: Favorable Safety Margin for Industrial Handling and Formulation

Geranyl isobutyrate exhibits a favorable acute toxicity profile with LD50 values exceeding 5 g/kg in both oral and dermal exposure routes, a safety benchmark that distinguishes it from more toxic ester alternatives. In standardized toxicological evaluation (Shelanski, 1973), the acute oral LD50 value in rats exceeded 5 g/kg, and the acute dermal LD50 value in rabbits also exceeded 5 g/kg [1]. The RIFM safety assessment cleared geranyl isobutyrate across seven human health endpoints using target data and read-across methodologies, with all endpoints meeting safety criteria [2]. For comparison, certain lower-molecular-weight aliphatic esters (e.g., ethyl acetate, butyl acetate) exhibit significantly lower LD50 values (1–3 g/kg oral in rats), requiring more stringent handling protocols .

Toxicology Safety Assessment Industrial Hygiene

Isomeric Specificity: Trans-Geranyl Isobutyrate Versus Cis-Neryl Isobutyrate Odor Profile Differentiation

The trans-isomer geranyl isobutyrate (CAS 2345-26-8) exhibits a distinct odor profile compared to its cis-isomer neryl isobutyrate (CAS 2345-24-6), a differentiation critical for precise olfactory formulation. Geranyl isobutyrate is characterized by a sweet, floral, fruity, green profile with powdery citrus nuances and a rose odor . In contrast, neryl isobutyrate presents a sweet, fresh, fruity character with strawberry and raspberry notes . The two isomers, while sharing identical molecular formulas (C14H24O2) and molecular weights (224.34 g/mol), differ in their double-bond geometry, which materially alters their olfactory properties [1].

Stereochemistry Odor Quality Isomer Differentiation

Procurement-Ready Application Scenarios for Geranyl Isobutyrate (CAS 2345-26-8) Based on Quantified Evidence


High-Stability Fabric Care and Soap Fragrance Formulations Requiring Alkaline Resistance

Procurement of geranyl isobutyrate is indicated for fabric conditioner, powder detergent, and soap formulations where alkaline hydrolysis resistance is critical. Evidence from IFF performance testing demonstrates 'Very Good' stability in fabric conditioner and soap, and 'Good' stability in powder detergent [1]. This performance advantage over geranyl acetate ('Fair' in soap and powder detergent) makes geranyl isobutyrate the preferred choice for formulators seeking to minimize fragrance degradation in these aggressive matrices. The branched isobutyrate ester linkage confers enhanced resistance to alkaline hydrolysis compared to linear acetate esters, reducing the need for reformulation and stabilizer additives .

High-Potency Floral-Fruity Fragrance Creation Requiring Low Inclusion Levels

Geranyl isobutyrate is optimally suited for fine fragrance and personal care applications where formulation efficiency and cost-per-unit-impact are procurement priorities. With an odor detection threshold of 13 ppb [1], this compound is approximately 75–100× more potent on a per-mass basis than geranyl butyrate, enabling formulators to achieve desired olfactory impact at significantly lower inclusion levels (typically 0.2–1% in fine fragrance) . At a standardized 30 ppm concentration, geranyl isobutyrate delivers a sweet, floral, and citrus flavor profile with pronounced fruity nuance, making it an efficient choice for flavoring applications in beverages (FEMA limit 1.0 mg/kg in soft drinks) and confectionery (FEMA limit 5.0 mg/kg in candy) [2].

EU-Compliant Animal Feed Flavoring with Legally Mandated Ingredient Selection

For feed additive formulations marketed within the European Economic Area, geranyl isobutyrate is legally mandated over alternative geranyl esters. Commission Implementing Regulation (EU) 2020/1396 explicitly authorizes geranyl isobutyrate as a feed flavoring additive for all animal species except marine animals [1]. Closely related esters including geranyl formate, geranyl valerate, and geranyl hexanoate lack equivalent authorization and cannot be legally substituted in this application . Procurement teams sourcing for EU animal feed applications must specifically specify geranyl isobutyrate (CAS 2345-26-8) to ensure regulatory compliance.

Natural-Origin Flavor and Fragrance Sourcing from Palmarosa Essential Oil

Procurement of naturally derived geranyl isobutyrate is achievable through sourcing from palmarosa (Cymbopogon martinii var. motia) essential oil, where the compound accumulates preferentially in mature, older leaves [1]. This natural occurrence provides a traceable plant-derived alternative to fully synthetic geranyl isobutyrate, enabling compliance with natural product labeling requirements and consumer demand for natural-origin ingredients. In contrast to geranyl acetate and geranyl hexanoate, which accumulate in young leaves of palmarosa, geranyl isobutyrate exhibits a distinct developmental accumulation pattern, allowing for targeted harvesting strategies to optimize yield .

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